molecular formula C11H13NO5S B13467791 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol

2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol

Cat. No.: B13467791
M. Wt: 271.29 g/mol
InChI Key: AQUDKZJNQICBSF-UHFFFAOYSA-N
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Description

2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol is a nitrobenzodioxole derivative featuring a thioether-linked ethanol moiety. This compound is structurally characterized by:

  • A 6-nitrobenzo[d][1,3]dioxol-5-yl group, which contributes electron-withdrawing properties and aromatic stability.
  • A thioethyl bridge (-S-CH2-CH2-OH), introducing sulfur’s nucleophilic and redox-active nature.

Key Properties (from ):

  • Molecular Formula: C11H11NO5S (assuming the thioethanol substituent).
  • Molecular Weight: ~269.27 g/mol.
  • Hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

The compound’s applications are inferred from related structures. For example, highlights its role as a photocaged amino acid (pc-Dap) in protease studies, where the thioethanol group stabilizes enzyme intermediates .

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethanol

InChI

InChI=1S/C11H13NO5S/c1-7(18-3-2-13)8-4-10-11(17-6-16-10)5-9(8)12(14)15/h4-5,7,13H,2-3,6H2,1H3

InChI Key

AQUDKZJNQICBSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol typically involves multiple steps:

    Formation of the 6-nitro-1,3-dioxaindan-5-yl moiety: This can be achieved through nitration of 1,3-dioxaindan derivatives under controlled conditions using nitric acid and sulfuric acid.

    Attachment of the ethyl group: The nitro-substituted dioxane can be reacted with ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.

    Introduction of the sulfanyl group: The ethylated product can then be treated with thiolating agents such as thiourea or hydrogen sulfide to introduce the sulfanyl group.

    Formation of the ethan-1-ol group: Finally, the compound can be reacted with ethylene oxide or similar reagents to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethan-1-ol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Thionyl chloride, phosphorus tribromide, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing nitro, sulfanyl, and dioxane functionalities.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its derivatives could be explored for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(6-nitro-1,3-dioxaindan-5-yl)ethyl]sulfanyl}ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro group could also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Key Structural Features
Target Compound C11H11NO5S Nitro-dioxolyl, thioethanol Thioether linkage, aromatic nitro group
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol C9H9NO5 Nitro-dioxolyl, ethanol Hydroxyl group instead of thioether
pc-Dap C14H17N3O6S Amino acid, nitro-dioxolyl, thioethoxy Integrated into peptide backbones
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol C9H9N5O3S Tetrazole, thioethanol, nitrophenyl Tetrazole ring enhances acidity

Reactivity and Stability

  • Thioether vs. Ether: The thioether group in the target compound enhances nucleophilicity and redox activity compared to the ether analog (1-(6-Nitrobenzo...)ethanol). This makes it prone to oxidation (e.g., forming sulfoxides) .
  • Nitro Group Impact : The electron-withdrawing nitro group stabilizes the aromatic ring but may reduce solubility in aqueous media.

Biological Activity

The compound 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol is a thioether with a unique structural configuration that includes a nitro-substituted benzo[d][1,3]dioxole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases, including cancer and infections.

  • Molecular Formula : C11H13NO5S
  • Molecular Weight : 271.29 g/mol
  • IUPAC Name : 2-[1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethylthio]ethanol
  • CAS Number : 2918778-16-0

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially through competitive binding at the active site.
  • Redox Activity : The nitro group can undergo reduction to form amines, which may participate in redox reactions affecting cellular processes.
  • Nucleophilic Substitution : The thioether group can undergo oxidation to sulfoxides or sulfones, impacting its reactivity and biological interactions.

Biological Activity

Research indicates that 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have been linked to enhanced activity against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anti-Cancer Potential

The unique structure of 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol positions it as a candidate for cancer treatment. Preliminary studies indicate that compounds featuring similar nitro-substituted aromatic systems can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the nitro group enhances reactivity and potential interactions with biological targets.
  • The thioether linkage plays a crucial role in the compound's ability to undergo metabolic transformations and interact with enzymes .

Table 1: Comparative IC50 Values of Related Compounds

CompoundIC50 (µM)Activity Description
Acarbose750Standard α-glucosidase inhibitor
Compound 8o (6-nitrobenzo[d][1,3]dioxol)≤ 90Potent α-glucosidase inhibitor
Compound with thiophen-2-yl group≤ 70.6Most active derivative

Case Studies

A recent case study explored the synthesis and biological evaluation of various benzimidazole-Schiff base derivatives, some of which included similar structural motifs to 2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol. The study highlighted that compounds with the nitrobenzo[d][1,3]dioxole structure exhibited significant inhibitory effects on α-glucosidase, suggesting a promising pathway for further research into their therapeutic applications .

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